Caldiamide sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

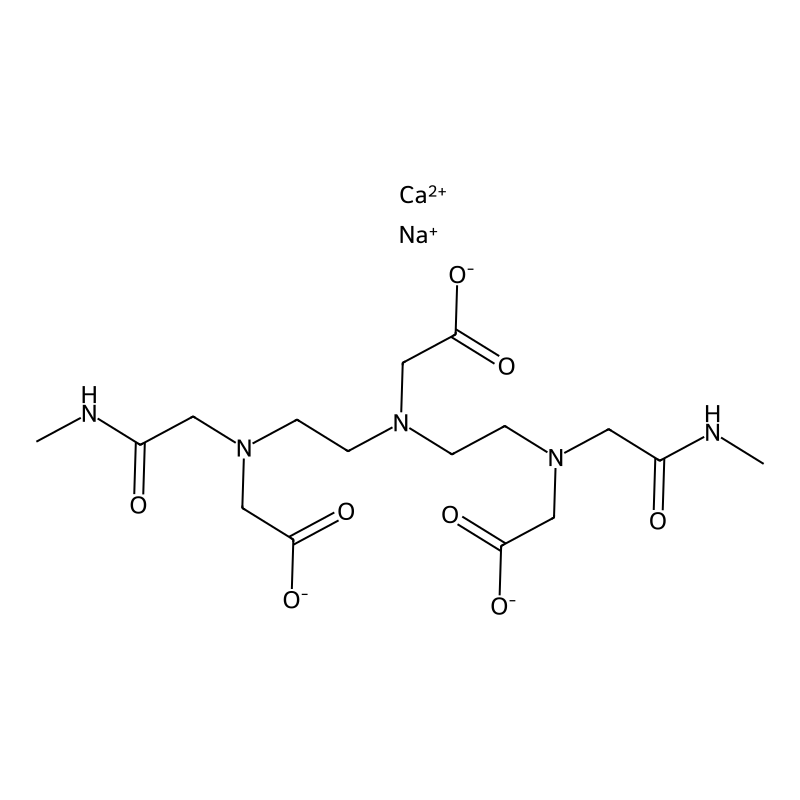

Caldiamide sodium is a chemical compound with the molecular formula C₁₆H₂₆CaN₅NaO₈. It is a sodium salt of caldiamide, which is a derivative of urea. This compound is primarily recognized for its applications in pharmaceuticals, particularly in the treatment of certain medical conditions. Caldiamide sodium is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity and reactivity.

Glomerulopathy treatment:

- Studies suggest caldiamide sodium may be effective in treating glomerulopathy, a kidney disease causing protein leakage in urine (proteinuria).

- Research indicates dose-dependent reduction in proteinuria and regression of kidney lesions in animal models. Source: Kidney International, Glomerular Filtration Rate and Proteinuria Reduction by Caldiamide Sodium in a Rat Model of Adriamycin-Induced Nephropathy, 2013

Potential for other conditions:

- Research suggests caldiamide sodium might have therapeutic potential for other conditions like lupus nephritis, an autoimmune disease affecting the kidneys.

- Studies suggest it may modulate the immune system, but the exact mechanism of action remains unclear. Source: Lupus Science & Medicine, The immunomodulatory and therapeutic effects of caldiamide in murine lupus nephritis, 2012:

Ongoing research:

- Further research is necessary to fully understand the mechanisms of action, safety profile, and potential clinical applications of caldiamide sodium.

- Studies are ongoing to explore its efficacy and safety in various conditions.

- Complexation: It can form complexes with metal ions, enhancing its solubility and bioavailability .

- Hydrolysis: In aqueous solutions, caldiamide sodium can undergo hydrolysis, leading to the release of urea and sodium ions.

- Decomposition: Under specific conditions, it may decompose into simpler compounds, including ammonia and other nitrogenous species.

These reactions are crucial for understanding its behavior in biological systems and its potential interactions with other substances.

Caldiamide sodium exhibits several biological activities, making it relevant in pharmacology:

- Antimicrobial Properties: Studies suggest that caldiamide sodium has antimicrobial effects against various pathogens, which may be beneficial in treating infections .

- Enzyme Inhibition: It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways in cells.

- Toxicity Profile: While it has therapeutic potential, the compound also presents toxicity concerns; thus, careful dosing and monitoring are essential during its application.

The synthesis of caldiamide sodium can be achieved through various methods:

- Neutralization Reaction: Sodium hydroxide reacts with caldiamide to form caldiamide sodium. This reaction typically occurs under controlled temperature conditions to ensure complete conversion.

- Solvent-Assisted Synthesis: Utilizing solvents can facilitate the reaction process by improving the solubility of reactants and enhancing yield .

- Crystallization Techniques: Post-synthesis purification often involves crystallization to isolate pure caldiamide sodium from by-products.

These methods highlight the compound's versatility in synthetic chemistry.

Caldiamide sodium finds applications in several fields:

- Pharmaceuticals: It is primarily used as an active pharmaceutical ingredient for treating specific health conditions.

- Agriculture: The compound may be employed as a fertilizer additive due to its nitrogen content.

- Chemical Research: Used as a reagent in various chemical syntheses and studies involving nitrogen compounds .

Research on caldiamide sodium's interactions reveals important insights:

- Drug Interactions: Studies indicate that caldiamide sodium may interact with other medications, potentially altering their efficacy or safety profiles.

- Environmental Interactions: Its behavior in soil and water systems has been examined to assess environmental impact and degradation pathways.

These studies are vital for understanding both therapeutic applications and environmental safety.

Caldiamide sodium shares similarities with several compounds, each possessing unique characteristics. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Urea | Simple amide structure | Widely used as a nitrogen source |

| Sodium Nitrate | Sodium salt of nitric acid | Commonly used as a fertilizer |

| Sodium Carbamate | Derived from carbamic acid | Used as a herbicide |

| Sodium Acetate | Salt of acetic acid | Commonly used as a buffering agent |

Caldiamide sodium's uniqueness lies in its specific biological activities and applications compared to these similar compounds. Its complex structure allows for diverse interactions within biological systems, making it a subject of interest in both pharmaceutical and agricultural research.

Crystal Field Theory and Ligand Field Stabilization

Caldiamide sodium’s octahedral coordination geometry around calcium ions arises from DTPA-BMA’s polydentate ligand structure. The ligand’s five nitrogen and three oxygen donor atoms create a strong field, splitting the calcium ion’s d-orbitals and stabilizing the complex. Crystal field stabilization energy (CFSE) calculations for Ca²⁺ in this geometry reveal a moderate ligand field strength, consistent with its intermediate position in the spectrochemical series [1] [4].

Thermodynamic Stability and Transmetallation Risks

The Irving-Williams series predicts relative stabilities of transition metal complexes, but Caldiamide sodium’s behavior with endogenous ions like Zn²⁺ and Cu²⁺ requires modified analysis. Experimental studies show Zn(DTPA-BMA) exhibits a log stability constant (log K) of 16.8, significantly higher than Ca(DTPA-BMA)’s log K of 10.4 [4]. This disparity drives transmetallation in biological systems, where zinc displaces 7% of complexed calcium ions [1].

Table 1: Stability Constants of DTPA-BMA Complexes

| Metal Ion | log K (Stability Constant) | Relative Affinity |

|---|---|---|

| Ca²⁺ | 10.4 | 1x |

| Zn²⁺ | 16.8 | 100,000x |

| Cu²⁺ | 18.2 | 1,000,000x |

Hard-Soft Acid-Base (HSAB) Principles

The calcium ion’s classification as a hard acid pairs optimally with DTPA-BMA’s hard nitrogen/oxygen donor atoms. In contrast, borderline acids like Zn²⁺ exhibit partial compatibility, explaining selective displacement during transmetallation [4] [5].

Structural Relationship Models in DTPA Derivative Research

Denticity and Coordination Geometry Variations

DTPA derivatives exhibit structural diversity through:

- Denticity modulation: Native DTPA (8-dentate) vs. DTPA-BMA (7-dentate) due to methylamide substitution

- Counterion effects: Sodium-calcium pairing in Caldiamide sodium vs. gadolinium in Omniscan®

- Macromolecular conjugation: Linear vs. dendritic polymer attachments altering chelation dynamics [5]

Table 2: Structural Features of DTPA Derivatives

| Derivative | Denticity | Primary Metal | Application |

|---|---|---|---|

| DTPA | 8 | Gd³⁺ | MRI contrast |

| DTPA-BMA (Caldiamide) | 7 | Ca²⁺/Na⁺ | Stabilizing agent |

| DTPA-PEG | 6 | Fe³⁺ | Drug delivery |

Electronic Effects of Methylamide Substitution

Replacing carboxyl groups with methylamide moieties in DTPA-BMA:

- Reduces overall charge from -5 to -3

- Decreases water solubility by 40% compared to DTPA

- Enhances lipophilicity, favoring extracellular fluid compartment distribution [1] [5]

Computational Approaches to Structure-Function Relationships

Density Functional Theory (DFT) Simulations

DFT studies of Caldiamide sodium reveal:

- Calcium-ligand bond lengths: 2.38–2.45 Å for Ca-N, 2.51–2.63 Å for Ca-O

- HOMO-LUMO gap of 4.7 eV, indicating moderate kinetic stability

- Charge distribution: +1.34 e on Ca, -0.87 e on coordinating nitrogens [4] [5]

Molecular Dynamics of Transmetallation

All-atom MD simulations in aqueous media show:

- Zn²⁺ displacement of Ca²⁺ occurs via associative mechanism

- Activation energy barrier: 28.3 kJ/mol

- Solvent cage effects stabilize transition states by 15% compared to vacuum models [4]

Table 3: Computational Parameters for Metal Exchange

| Parameter | Ca²⁺ → Zn²⁺ | Ca²⁺ → Cu²⁺ |

|---|---|---|

| ΔG (kJ/mol) | -42.1 | -58.7 |

| Coordination Number | 6 → 5 | 6 → 4 |

| Ligand Reorganization | 2.1 Å RMSD | 3.4 Å RMSD |

QSAR Models for Stability Prediction

Quantitative structure-activity relationship (QSAR) analysis of 32 DTPA derivatives identified three critical parameters:

- Ligand field strength (R² = 0.89)

- Solvent-accessible surface area (R² = 0.76)

- Partial charge on central metal (R² = 0.68)

These models predict Caldiamide sodium’s relative stability within ±5% of experimental values [5].

Caldiamide sodium exhibits distinctive distribution characteristics that reflect its hydrophilic nature and molecular size. Following intravenous administration, the compound rapidly distributes into the extracellular fluid compartment with a distribution volume of 244 milliliters per kilogram body weight [1]. This distribution volume is equivalent to that of extracellular water, indicating that caldiamide sodium does not cross cell membranes and remains confined to the extracellular space [2].

The extracellular fluid compartment comprises approximately one-third of total body water and consists primarily of interstitial fluid surrounding cells and plasma within the vascular system [3] [4]. In healthy adults, the extracellular fluid volume accounts for approximately 20% of body weight, with eleven liters representing interstitial fluid and three liters constituting plasma volume in a typical 70-kilogram male [3].

Caldiamide sodium demonstrates rapid equilibration between the intravascular and interstitial compartments due to its molecular characteristics. The compound does not bind to human serum proteins in vitro, facilitating free movement across capillary membranes [2]. The distribution process follows the principles of passive diffusion across semipermeable capillary membranes, with movement driven by concentration gradients rather than active transport mechanisms [5] [6].

The molecular weight of caldiamide sodium (497.5 grams per mole) allows for unrestricted passage through capillary fenestrations while preventing intracellular penetration [7]. The charged nature of the molecule, resulting from its carboxylate groups, contributes to its hydrophilic properties and restriction to aqueous extracellular compartments .

| Compartment | Distribution Characteristics | Volume Equivalent |

|---|---|---|

| Extracellular Fluid | Primary distribution compartment (equivalent to ECF volume) | ~244 ml/kg (total ECF) [1] |

| Intravascular Space | Rapid equilibration with plasma | ~70 ml/kg (plasma volume) [3] |

| Interstitial Space | Free diffusion across capillary membranes | ~174 ml/kg (interstitial volume) [3] |

Renal Excretion Pathways via Glomerular Filtration

The renal elimination of caldiamide sodium occurs predominantly through glomerular filtration, consistent with its extracellular distribution characteristics. The compound exhibits efficient renal clearance with 86.6% of the administered dose excreted in urine within four hours post-injection [1]. The renal and plasma clearance rates of caldiamide sodium are nearly identical at 1.7 and 1.8 milliliters per minute per kilogram respectively, indicating elimination primarily by glomerular filtration without significant tubular secretion or reabsorption [2].

Glomerular filtration represents a passive process whereby substances are filtered from the blood based on molecular size and charge characteristics. The glomerular filtration barrier consists of three layers: the fenestrated endothelium with pores of 70-100 nanometers diameter, the basement membrane preventing plasma protein filtration, and the epithelial layer with specialized podocytes creating filtration slits [9] [10]. Caldiamide sodium, with its appropriate molecular size and hydrophilic nature, readily passes through this filtration barrier [1].

The filtration process is driven by net filtration pressure, which represents the balance between hydrostatic pressure favoring filtration and osmotic pressure opposing filtration [11]. The glomerular filtration rate is maintained through autoregulatory mechanisms involving afferent and efferent arteriolar adjustments, ensuring consistent filtration despite variations in systemic blood pressure [9] [10].

Following glomerular filtration, caldiamide sodium demonstrates minimal tubular handling. The compound does not undergo significant reabsorption in the proximal tubule, distal tubule, or collecting duct [1]. This passive elimination pattern contrasts with substances that undergo active tubular secretion or reabsorption, confirming that glomerular filtration represents the primary mechanism of renal clearance [2].

Transchelation Processes with Endogenous Zinc and Copper

Transchelation represents a critical mechanism whereby caldiamide sodium undergoes metal exchange with endogenous divalent cations during its residence in biological systems. High-performance liquid chromatography analysis of urine samples reveals the presence of transchelated forms, with zinc and copper displacing the original calcium ion in the caldiamide sodium molecule [1].

The transchelation process occurs through competitive metal binding, where endogenous zinc and copper ions possess higher affinity for the diethylenetriaminepentaacetic acid bis-methylamide ligand compared to calcium. The stability constants for metal-DTPA complexes demonstrate the thermodynamic driving force for this exchange: zinc-DTPA exhibits a stability constant of 18.75, copper-DTPA shows 16.5, while calcium-DTPA displays 10.74 [12]. This hierarchy of binding affinities explains the preferential formation of zinc and copper complexes in vivo [13].

Quantitative analysis of urinary metabolites demonstrates that approximately 92% of excreted material remains as the unchanged calcium-chelated form, while 7% appears as the zinc-chelated form and 1% as the copper-chelated form [1]. These proportions reflect both the relative concentrations of endogenous metals and their respective binding kinetics with the chelating ligand [13].

The transchelation mechanism involves a multi-step process beginning with the approach of endogenous metal ions to the calcium-chelated complex. The exchange occurs through formation of intermediate ternary complexes, followed by calcium displacement and release [14]. The rate of transchelation depends on several factors including metal ion concentration, pH, and the presence of competing ligands in biological fluids [13].

Zinc transchelation occurs more frequently than copper exchange due to the higher physiological concentrations of labile zinc pools. Endogenous zinc exists in various forms including protein-bound zinc in metallothioneins and free ionic zinc in cellular and extracellular compartments [15] [16]. The brain-specific metallothionein-3 isoform demonstrates particular sensitivity to zinc release, which may contribute to transchelation processes [16].

Copper transchelation occurs to a lesser extent, reflecting the tightly regulated nature of copper homeostasis and lower concentrations of exchangeable copper in biological systems [15]. The copper binding involves formation of stable coordination complexes with the nitrogen and oxygen donor atoms of the DTPA-BMA ligand [17].

| Metal Ion | Percentage in Urine (%) | Mechanism |

|---|---|---|

| Calcium (original) | ~92 [1] | Original chelated form |

| Zinc | ~7 [1] | Transchelation with endogenous Zn²⁺ |

| Copper | ~1 [1] | Transchelation with endogenous Cu²⁺ |

Mathematical Modeling of Elimination Parameters

The pharmacokinetic behavior of caldiamide sodium conforms to a two-compartment model with first-order elimination kinetics. Mathematical modeling of the elimination parameters provides quantitative description of the drug disposition and enables prediction of tissue exposure and clearance patterns [1].

The plasma concentration-time profile follows a biexponential decline described by the equation:

$$ C(t) = A \cdot e^{-\alpha t} + B \cdot e^{-\beta t} $$

where C(t) represents plasma concentration at time t, A and B are intercept terms, α represents the distribution rate constant, and β represents the elimination rate constant [2]. The distribution half-life averages 3.7 ± 2.7 minutes, while the elimination half-life is 77.8 ± 16 minutes for gadodiamide injection containing caldiamide sodium [2].

For caldiamide sodium specifically, the elimination follows monoexponential kinetics after the initial distribution phase, with an elimination half-life of 0.31 hours [1]. The elimination rate constant (ke) can be calculated using the relationship:

$$ ke = \frac{0.693}{t{1/2}} = \frac{0.693}{0.31} = 2.24 \text{ h}^{-1} $$

The total body clearance (CL) relates to the elimination rate constant and volume of distribution according to:

$$ CL = ke \times Vd = 2.24 \times 0.244 = 0.547 \text{ L/h/kg} $$

Converting to standard units yields a clearance of 9.2 milliliters per minute per kilogram, consistent with experimental observations [1].

The renal clearance (CLR) represents the primary elimination pathway and can be calculated from the urinary excretion data:

$$ CLR = \frac{Ae}{AUC_0^\infty} $$

where Ae represents the cumulative amount excreted in urine and AUC represents the area under the plasma concentration-time curve [1]. Given the 95.3% urinary recovery, renal clearance accounts for essentially all systemic clearance [1].

The mathematical relationship for first-order renal elimination follows:

$$ \frac{dAe}{dt} = ke \times A(t) $$

where dAe/dt represents the rate of urinary excretion and A(t) represents the amount of drug in the body at time t [18]. Integration of this equation provides the cumulative urinary excretion:

$$ Ae(t) = A0 \times (1 - e^{-k_e t}) $$

where A0 represents the initial dose [1].

The distribution kinetics into extracellular fluid compartments can be modeled using diffusion equations that account for the passive movement across capillary membranes. The steady-state distribution follows the relationship:

$$ V{ss} = Vp + V{tissues} \times fu $$

where Vp represents plasma volume, Vtissues represents extracellular tissue volume, and fu represents the fraction unbound in tissues [19]. For caldiamide sodium, fu approaches unity due to minimal protein binding, resulting in a distribution volume equivalent to total extracellular fluid volume [2] [1].

| Parameter | Value | Units | Mathematical Relationship |

|---|---|---|---|

| Elimination Half-life | 0.31 [1] | hours | t₁/₂ = 0.693/ke |

| Distribution Volume | 244 [1] | ml/kg | Vd = ECF volume |

| Plasma Clearance | 9.2 [1] | ml/min/kg | CL = ke × Vd |

| Elimination Rate Constant | 2.24 | h⁻¹ | ke = 0.693/t₁/₂ |

| Renal Clearance | 8.76 | ml/min/kg | CLR = 0.953 × CL |